[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate
[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate
Brand Name:
Vulcanchem
CAS No.:
111247-04-2
VCID:
VC20842401
InChI:
InChI=1S/C48H92NO13P/c1-4-7-10-13-16-19-20-23-26-29-32-35-45(55)60-41(34-31-28-25-22-18-15-12-9-6-3)37-46(56)61-47(48(43(53)39-51)62-63(57,58)59)42(38-50)49-44(54)36-40(52)33-30-27-24-21-17-14-11-8-5-2/h38,40-43,47-48,51-53H,4-37,39H2,1-3H3,(H,49,54)(H2,57,58,59)/t40-,41-,42+,43-,47-,48-/m1/s1
SMILES:
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)C(C(CO)O)OP(=O)(O)O
Molecular Formula:
C48H92NO13P
Molecular Weight:
922.2 g/mol
[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate
CAS No.: 111247-04-2
Cat. No.: VC20842401
Molecular Formula: C48H92NO13P
Molecular Weight: 922.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111247-04-2 |
|---|---|
| Molecular Formula | C48H92NO13P |
| Molecular Weight | 922.2 g/mol |
| IUPAC Name | [(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate |
| Standard InChI | InChI=1S/C48H92NO13P/c1-4-7-10-13-16-19-20-23-26-29-32-35-45(55)60-41(34-31-28-25-22-18-15-12-9-6-3)37-46(56)61-47(48(43(53)39-51)62-63(57,58)59)42(38-50)49-44(54)36-40(52)33-30-27-24-21-17-14-11-8-5-2/h38,40-43,47-48,51-53H,4-37,39H2,1-3H3,(H,49,54)(H2,57,58,59)/t40-,41-,42+,43-,47-,48-/m1/s1 |
| Standard InChI Key | OAXNNMJBIUHKBG-XCFPRLNISA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@H]([C@H](C=O)NC(=O)C[C@@H](CCCCCCCCCCC)O)[C@@H]([C@@H](CO)O)OP(=O)(O)O |
| SMILES | CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)C(C(CO)O)OP(=O)(O)O |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)C(C(CO)O)OP(=O)(O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator